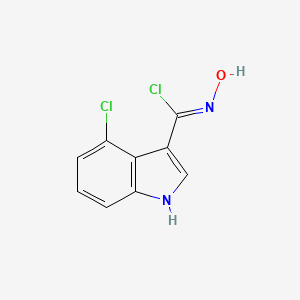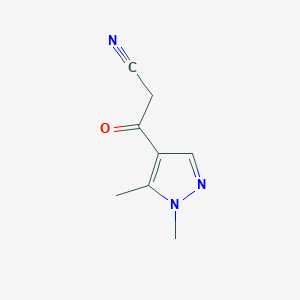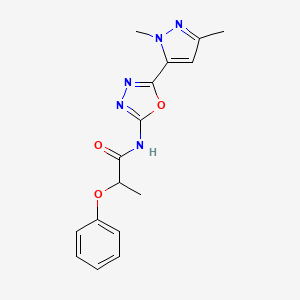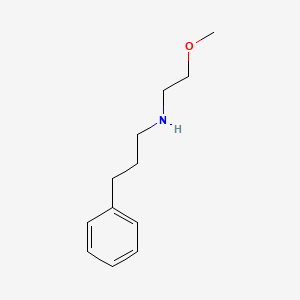![molecular formula C17H20N2O2S2 B2504283 3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-59-8](/img/structure/B2504283.png)
3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of dihydropyrimidinone, which is a class of compounds that have garnered interest due to their diverse pharmacological properties. The structure of this compound suggests potential biological activity, which may be explored through various synthetic and analytical methods.
Synthesis Analysis
The synthesis of dihydropyrimidinone derivatives typically involves multi-step reactions that may include the formation of intermediates such as iminophosphoranes, carbodiimides, and subsequent reactions with amines, phenols, or alcohols. For example, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones was achieved using aza-Wittig reaction followed by a reaction with various amines in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of dihydropyrimidinone derivatives can be elucidated using spectroscopic methods and elemental analysis, as demonstrated in the synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones . Crystallographic studies, such as X-ray diffraction analysis, can reveal conformational peculiarities and provide a detailed understanding of the molecular geometry, which is crucial for assessing the biological activity and interactions of the compound .
Chemical Reactions Analysis
Dihydropyrimidinone derivatives exhibit reactivity towards various reagents, which can lead to the formation of new compounds with potential analgesic and anti-inflammatory properties. For instance, the reactivity of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones towards reagents like formamide, carbon disulfide, urea, thiourea, formic, and acetic acids has been studied, leading to the characterization of compounds with significant biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidinone derivatives are influenced by their substituents and structural features. The introduction of different functional groups can affect the solubility, stability, and reactivity of these compounds. For example, the presence of ethoxycarbonyl groups and phenylthio moieties can impact the electronic properties and the overall pharmacokinetic profile of the compound . Additionally, the presence of substituents like phenol or catechol moieties can confer antioxidant properties and enhance the inhibitory potency against specific enzymes such as aldose reductase .
Applications De Recherche Scientifique
Synthesis and Potential Biological Activities
Synthesis Approaches
- A study outlines the synthesis of novel oxo pyrimido pyrimidine derivatives, highlighting the versatility of pyrimidine compounds in pharmacological research. The synthesis involves Claisen-Schmidt condensation reactions and further reactions with various nucleophiles to yield a range of pyrimidin-4-one derivatives with potential biological activities (Madhav S. Jadhav et al., 2022).
- Another approach described the efficient synthesis of 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones via a consecutive method involving aza-Wittig reaction, showcasing the methodological advancements in creating pyrimidin-4-one derivatives (Y. Chen, Yi-Bo Nie, M. Ding, 2009).
Antitumor Activity
- Research on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been conducted to evaluate their antitumor activities. These studies found that several synthesized compounds exhibited potent anticancer activity, comparable to established chemotherapy agents, against various human cancer cell lines (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Antifungal Effects
- The antifungal effects of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound were investigated, showing that certain synthesized compounds have significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests the potential of thieno[3,2-d]pyrimidine derivatives in developing new antifungal agents (N. N. Jafar et al., 2017).
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-3-10-23-17-18-14-9-11-22-15(14)16(20)19(17)12-5-7-13(8-6-12)21-4-2/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTOZOAZPSWWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)






![4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2504218.png)



![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)